molecular formula C13H18F2N2 B1472413 {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1506591-23-6

{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1472413
CAS No.: 1506591-23-6
M. Wt: 240.29 g/mol
InChI Key: AORKXTPXHKKJDW-UHFFFAOYSA-N
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Description

{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a synthetic chemical compound featuring a piperidine core substituted with a 3,5-difluorobenzyl group at the nitrogen atom and an aminomethyl group at the 3-position. This specific molecular architecture, incorporating a benzylic substitution pattern with fluorine atoms at the 3 and 5 positions, is of significant interest in modern medicinal chemistry for its potential to interact with central nervous system (CNS) targets . Researchers are particularly interested in such scaffolds for the development of dual-target ligands, especially those aimed at the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R) . The compound's structural features are analogous to those investigated in innovative campaigns to create analgesics with reduced addictive liability, where a MOR agonist pharmacophore is combined with a D3R antagonist moiety . The presence of the 3,5-difluorobenzyl group is a critical design element, as fluorination of aromatic rings is a established strategy to fine-tune a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and overall ability to penetrate the blood-brain barrier (BBB) for CNS-targeted research . Furthermore, the aminomethylpiperidine subunit serves as a versatile building block, frequently utilized in the synthesis of more complex molecules for pharmaceutical research . As such, this chemical serves as a valuable intermediate or precursor for researchers engaged in synthesizing and evaluating novel compounds for neuroscience, neuropharmacology, and the study of pain management pathways. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-4-11(5-13(15)6-12)9-17-3-1-2-10(7-16)8-17/h4-6,10H,1-3,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORKXTPXHKKJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Piperidin-3-yl Methanamine Precursors

One common approach involves the N-alkylation of a piperidin-3-yl methanamine intermediate with a suitable (3,5-difluorophenyl)methyl halide or equivalent electrophile. This method is supported by analogous procedures for related piperazine or piperidine derivatives in the literature.

  • Reaction conditions: Typically, the piperidin-3-yl methanamine is reacted with (3,5-difluorobenzyl) bromide or chloride in the presence of a base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (50–100°C).
  • Purification: Post-reaction, the mixture is often quenched with water, extracted with organic solvents, and purified by crystallization or chromatography.
  • Yields: Reported yields for similar N-alkylations range from 60% to 85%, depending on reaction time and reagent purity.

Reductive Amination Routes

Another synthetic route involves reductive amination of 3-piperidone derivatives with (3,5-difluorobenzyl)amine or related amines:

  • Procedure: The 3-piperidone is reacted with (3,5-difluorobenzyl)amine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like dichloromethane or methanol.
  • Advantages: This method allows simultaneous formation of the C-N bond and introduction of the amine functionality, often with high selectivity.
  • Typical conditions: Room temperature to mild heating (25–60°C), reaction times of 12–24 hours.
  • Yields: Generally high, often exceeding 75%.

Multi-step Synthesis via Protected Intermediates

Protection-deprotection strategies are employed to control reactivity:

  • Step 1: Protection of the methanamine group as a carbamate or amide to prevent side reactions.
  • Step 2: N-alkylation or other functionalization of the piperidine nitrogen with (3,5-difluorobenzyl) moiety.
  • Step 3: Deprotection under acidic or basic conditions to liberate the free amine.
  • Notes: This approach improves purity and yield but adds complexity and time.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent DMF, acetonitrile, dichloromethane, methanol Polar aprotic solvents preferred
Base K2CO3, NaH, triethylamine For N-alkylation steps
Temperature 25–110°C Depends on step; higher for alkylation
Reaction Time 2–24 hours Longer times for reductive amination
Reducing Agent NaBH(OAc)3, NaBH3CN For reductive amination
Purification Techniques Extraction, crystallization, chromatography To isolate pure product

Representative Experimental Data from Analogous Compounds

Although direct literature on {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is limited, related compounds provide valuable insights:

Compound Method Yield (%) Purification Reference
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate N-alkylation, acid workup 70–80 Filtration, drying
Piperazine-substituted derivatives N-alkylation with substituted benzyl halides 48–75 Chromatography, crystallization
Thiazoline derivatives via amine reactions One-pot, microwave-assisted 80–90 Minimal purification

Notes on Fluorinated Aromatic Substitutions

  • Fluorine substituents in the 3,5-positions of the phenyl ring influence electronic properties and reactivity.
  • The presence of fluorine can affect nucleophilicity and steric hindrance during alkylation.
  • Careful control of reaction conditions is necessary to avoid defluorination or side reactions.

Summary of Preparation Methods

Method Key Steps Advantages Limitations
N-Alkylation Piperidin-3-yl methanamine + difluorobenzyl halide + base Straightforward, scalable Requires pure electrophile
Reductive Amination 3-piperidone + difluorobenzylamine + reducing agent High selectivity, fewer steps Sensitive to reaction conditions
Protection-Deprotection Protect amine, functionalize nitrogen, deprotect High purity, controlled reaction More steps, longer synthesis time

Chemical Reactions Analysis

{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

Orexin Receptor Agonism

One of the notable applications of {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is its role as an orexin type 2 receptor agonist. Orexin receptors are involved in regulating arousal, wakefulness, and appetite. Agonists of these receptors have potential therapeutic implications for sleep disorders and obesity management. Research has indicated that compounds similar to {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine can enhance orexin receptor activity, leading to increased wakefulness and energy expenditure .

Neuropharmacological Studies

Studies have demonstrated that piperidine derivatives exhibit significant neuropharmacological effects. The incorporation of difluorophenyl groups enhances the binding affinity to various neurotransmitter receptors, including serotonin and dopamine receptors. This modification can lead to improved efficacy in treating mood disorders and anxiety .

Case Study 1: Orexin Receptor Agonists

A study published in 2017 examined a series of substituted piperidine compounds for their orexin receptor activity. The findings indicated that compounds with a difluorophenyl substitution exhibited enhanced agonistic activity compared to their non-fluorinated counterparts. This suggests a promising avenue for developing new treatments for sleep disorders .

Case Study 2: Neurotransmitter Interaction

Another research effort focused on the interaction of piperidine derivatives with serotonin receptors. The results showed that {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine had a higher affinity for the 5-HT1D receptor, indicating its potential use in designing selective ligands for treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The difluorophenyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. This can result in various pharmacological effects, depending on the specific target and context .

Comparison with Similar Compounds

3,5-Difluorobenzylamine (CAS: 90390-27-5)

  • Molecular Formula : C₇H₇F₂N
  • Molecular Weight : 143.14 g/mol
  • Key Differences: Simpler structure lacking the piperidine ring. Reduced steric bulk and conformational flexibility compared to the target compound.

Dichlorophenyl Analogs

  • Examples :
    • {1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine (CAS: 725212-86-2)
    • {1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine (CAS: 1283585-13-6)
  • Key Differences: Chlorine substituents increase lipophilicity and steric bulk compared to fluorine. Potential differences in metabolic stability due to stronger C-Cl bonds .

Variations in the Heterocyclic Core

Piperidin-4-yl vs. Piperidin-3-yl Derivatives

  • Example: {1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine (CAS: Not fully listed)
  • Key Differences :
    • Positional isomerism alters spatial orientation of the methanamine group.
    • May affect binding affinity to targets requiring specific amine positioning .

Pyrrolidine-Based Analogs

  • Example: [1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine (CAS: Not provided)
  • Molecular Formula : C₁₁H₁₅FN₂
  • Key Differences :
    • Five-membered pyrrolidine ring introduces increased ring strain and conformational rigidity.
    • Reduced basicity of the amine due to smaller ring size .

Thiophene-Containing Analogs

  • Example : (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine (CAS: 1243000-01-2)
  • Key Differences :
    • Thienyl group introduces sulfur-based electronic effects and planar geometry.
    • May alter π-π stacking interactions in receptor binding .

Functional Group Modifications

Amide Derivatives

  • Example: N-[(2-Amino-4-methyl-6-morpholinopyridin-3-yl)methyl]-2-(3,5-difluorophenyl)acetamide (Compound 61)
  • Key Differences :
    • Acetamide group replaces methanamine, enhancing metabolic stability but reducing basicity.
    • Synthesis involves carbonyldiimidazole (CDI)-mediated coupling, differing from reductive amination strategies used for primary amines .

Ester and Hydroxyl Derivatives

  • Example : Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate

Biological Activity

{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a chemical compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a difluorophenyl group and a methanamine moiety, which contribute to its unique pharmacological properties.

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC13H18F2N2
Molecular Weight240.29 g/mol
CAS Number1282811-64-6
IUPAC Name1-[(3,5-difluorophenyl)methyl]piperidin-3-ylmethanamine

Synthesis

The synthesis of {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine typically involves the reaction of 3,5-difluorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. This process often requires a base such as sodium hydroxide or potassium carbonate and is conducted in organic solvents like dichloromethane or toluene under elevated temperatures to ensure high yield and purity.

The biological activity of {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has shown potential as a modulator of the central nervous system (CNS), particularly through its effects on serotonin and dopamine receptors.

Pharmacological Studies

Recent studies have illustrated the compound's efficacy in various pharmacological contexts:

  • CNS Activity : Research indicates that this compound may exhibit anxiolytic and antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders.
  • Antitumor Activity : Preliminary findings suggest that {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine could possess antiproliferative effects against certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar piperidine derivatives is provided:

Compound NameBiological ActivityNotable Features
{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamineModerate AChE inhibitionChlorine substituents
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamineAntiproliferative effectsDimethyl group enhances lipophilicity
This compoundPotential CNS activityUnique difluoro substitution

Study 1: CNS Modulation

A study conducted on rodent models demonstrated that administration of {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine resulted in significant reductions in anxiety-like behaviors measured by the elevated plus maze test. The results indicated that the compound could enhance serotonergic transmission, which is crucial for mood regulation.

Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine exhibited cytotoxic effects with IC50 values ranging from 10 µM to 20 µM. Further investigations are needed to elucidate the specific pathways involved in its antiproliferative activity.

Q & A

Q. What are the common synthetic routes for {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine?

The synthesis typically involves coupling a 3,5-difluorophenylmethyl group to a piperidine scaffold. A key step is the reductive amination or alkylation of the piperidine nitrogen. For example, mixed anhydride methods (e.g., using isobutyl chloroformate and N-methylpiperidine as a base) can minimize racemization during peptide-like bond formation . Optimizing reaction conditions, such as solvent polarity and temperature, is critical to enhance yield and purity. Post-synthetic purification via column chromatography or recrystallization is often employed .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and stereochemistry. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity . High-performance liquid chromatography (HPLC) assesses enantiomeric excess, particularly if chiral centers are present during synthesis. Fluorine-specific techniques, such as ¹⁹F NMR, are valuable for tracking fluorinated intermediates .

Q. What safety precautions should be observed when handling this compound?

While specific safety data for this compound are limited, analogous fluorinated piperidines require handling in fume hoods due to potential respiratory irritancy. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Waste disposal should follow institutional guidelines for halogenated amines. Refer to SDS documents of structurally similar compounds for hazard assessment (e.g., sulfonamide derivatives) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Computational tools like AutoDock4 enable docking simulations by incorporating receptor flexibility, such as sidechain movements in binding pockets. For example, docking the compound into G protein-coupled receptors (GPCRs) or ion channels can predict binding affinities. Key parameters include grid resolution (≤1 Å) and Lamarckian genetic algorithms for conformational sampling. Validation via cross-docking with known ligands (e.g., HIV protease inhibitors) ensures reliability .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Orthogonal assays (e.g., functional cAMP assays vs. radioligand binding for GPCRs) can clarify mechanisms. Statistical meta-analysis of dose-response curves and stringent controls (e.g., using reference compounds like AVE-1625) help identify outliers .

Q. What strategies optimize enantiomeric purity during synthesis?

Racemization can occur during piperidine ring functionalization. Using chiral auxiliaries (e.g., (R)- or (S)-BINOL) or asymmetric catalysis (e.g., Ru-based catalysts) enhances stereocontrol. Monitoring reaction progress with chiral HPLC and adjusting base strength (e.g., replacing triethylamine with N-methylpiperidine) minimizes unwanted stereochemical inversion .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic modification of the 3,5-difluorophenyl group or piperidine substituents can elucidate pharmacophoric elements. For example:

  • Replacing fluorine with chlorine alters electron-withdrawing effects and logP.
  • Varying the methanamine chain length impacts target engagement (e.g., dopamine D3 vs. serotonin receptors). Bioisosteric replacements (e.g., thiazole for phenyl) improve metabolic stability .

Q. What methodologies assess metabolic stability in preclinical studies?

Liver microsome assays (human or rodent) quantify metabolic half-life (t½). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites, focusing on oxidative defluorination or piperidine N-dealkylation. Comparative studies with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymatic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Reactant of Route 2
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{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine

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